(1S,2S)-2-Methoxycyclohexanol
Overview
Description
(1S,2S)-2-Methoxycyclohexanol is a chiral organic compound with the molecular formula C7H14O2 It is a derivative of cyclohexanol, where a methoxy group is attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-Methoxycyclohexanol can be achieved through several methods. One common approach involves the reduction of (1S,2S)-2-methoxycyclohexanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of (1S,2S)-2-methoxycyclohexanone. This process uses a metal catalyst such as palladium on carbon or platinum oxide, and the reaction is conducted under high pressure and temperature to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions: (1S,2S)-2-Methoxycyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (1S,2S)-2-methoxycyclohexanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction can yield (1S,2S)-2-methoxycyclohexane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products:
Oxidation: (1S,2S)-2-Methoxycyclohexanone.
Reduction: (1S,2S)-2-Methoxycyclohexane.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Scientific Research Applications
(1S,2S)-2-Methoxycyclohexanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-2-Methoxycyclohexanol involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1R,2R)-2-Methoxycyclohexanol: The enantiomer of (1S,2S)-2-Methoxycyclohexanol with similar chemical properties but different biological activity.
2-Methoxycyclohexanone: The ketone derivative, which is a precursor in the synthesis of this compound.
Cyclohexanol: The parent compound without the methoxy group.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective reactions, setting it apart from its achiral counterparts.
Properties
IUPAC Name |
(1S,2S)-2-methoxycyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQQZLGQRIVCNH-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCCC[C@@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7429-40-5 | |
Record name | Cyclohexanol, 2-methoxy-, (1R,2R)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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